molecular formula C21H21ClN2O2S2 B11176844 2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate

2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate

Cat. No.: B11176844
M. Wt: 433.0 g/mol
InChI Key: LHGKZLRQHJQOAC-UHFFFAOYSA-N
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Description

2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate is a complex organic compound with the molecular formula C21H21ClN2O2S2 and a molecular weight of 432.9866 This compound is characterized by its unique structure, which includes a piperidine ring, a carbodithioate group, and a chlorinated phenylcarbonyl moiety

Preparation Methods

The synthesis of 2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the carbodithioate group: This step often involves the reaction of the piperidine derivative with carbon disulfide and an appropriate alkylating agent.

    Chlorination and phenylcarbonylation:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted phenyl ring, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (ranging from room temperature to reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways .

Comparison with Similar Compounds

2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C21H21ClN2O2S2

Molecular Weight

433.0 g/mol

IUPAC Name

[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] piperidine-1-carbodithioate

InChI

InChI=1S/C21H21ClN2O2S2/c22-16-9-10-18(17(13-16)20(26)15-7-3-1-4-8-15)23-19(25)14-28-21(27)24-11-5-2-6-12-24/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,23,25)

InChI Key

LHGKZLRQHJQOAC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)SCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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